N-[2-(3-chlorophenyl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(3-chlorophenyl)ethyl]prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)ethyl]prop-2-enamide typically involves the reaction of 3-chlorophenylethylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chlorophenylethylamine+acryloyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl chain, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form N-[2-(3-chlorophenyl)ethyl]prop-2-enamine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of N-[2-(3-chlorophenyl)ethyl]prop-2-enamine.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]prop-2-enamide
- N-[2-(3-bromophenyl)ethyl]prop-2-enamide
- N-[2-(3-fluorophenyl)ethyl]prop-2-enamide
Comparison: N-[2-(3-chlorophenyl)ethyl]prop-2-enamide is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, the chlorine atom at the 3-position may confer distinct electronic and steric properties, affecting its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-11(14)13-7-6-9-4-3-5-10(12)8-9/h2-5,8H,1,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISYAVUDLNOMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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